molecular formula C18H27NO5S B3741522 diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B3741522
M. Wt: 369.5 g/mol
InChI Key: JUSXYZNPKZUTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The thiophene ring is substituted with a methyl group and two carboxylate ester groups. One of the ester groups is further substituted with an amine that is acylated with a 2,2-dimethylpropanoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiophene ring is aromatic and planar, while the ester groups would have a trigonal planar geometry around the carbonyl carbon and a tetrahedral geometry around the oxygen. The acylated amine would also have a tetrahedral geometry .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The ester groups could undergo hydrolysis, transesterification, or reduction. The acylated amine could undergo reactions typical of amides, such as hydrolysis. The thiophene ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the aromatic thiophene ring .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials. If it’s a reagent or intermediate in chemical synthesis, future research could involve exploring its use in different reactions or developing more efficient or environmentally friendly synthetic routes .

properties

IUPAC Name

dipropan-2-yl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-9(2)23-15(20)12-11(5)13(16(21)24-10(3)4)25-14(12)19-17(22)18(6,7)8/h9-10H,1-8H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSXYZNPKZUTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C(C)(C)C)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

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